molecular formula C9H20N2O B1520541 {1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol CAS No. 1158735-97-7

{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol

Cat. No.: B1520541
CAS No.: 1158735-97-7
M. Wt: 172.27 g/mol
InChI Key: BWFCUVKILVMKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol” is a chemical compound with the molecular formula C9H20N2O . It falls under the category of heterocyclic organic compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 172.268 Da, and the monoisotopic mass is 172.157562 Da .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C9H20N2O . It has an average mass of 172.268 Da and a monoisotopic mass of 172.157562 Da .

Scientific Research Applications

Asymmetric Copolymerization and Catalysis

A notable application involves the asymmetric alternating copolymerization of cyclohexene oxide and CO2 using dimeric zinc complexes. The study by Nakano, Nozaki, and Hiyama (2003) demonstrates how these complexes catalyze the formation of polycarbonates, showcasing an innovative approach to incorporating CO2 into valuable polymers, potentially contributing to carbon capture and utilization strategies (Nakano, Nozaki, & Hiyama, 2003).

Organic Synthesis

In organic synthesis, Kobayashi et al. (2011) developed a method for synthesizing 2,3‐Diaryl‐3H‐pyrrolo[2,3‐c]pyridin‐3‐ol derivatives, highlighting the compound's utility in constructing complex molecular frameworks. This research opens pathways for synthesizing novel organic materials with potential applications in pharmaceuticals and materials science (Kobayashi et al., 2011).

Catalytic Oligomerization

The synthesis and application of nickel complexes with bidentate N,O-type ligands for the catalytic oligomerization of ethylene have been explored by Kermagoret and Braunstein (2008). Their work presents a new approach to ethylene oligomerization, a key process in the petrochemical industry, demonstrating the compound's relevance in developing more efficient and selective catalysts (Kermagoret & Braunstein, 2008).

Enantioselective Michael Addition

Lattanzi (2006) investigated the enantioselective Michael addition of malonate esters to nitroolefins organocatalyzed by diaryl-2-pyrrolidinemethanols. This study contributes to the field of asymmetric synthesis, offering a valuable method for producing chiral molecules that are important in medicinal chemistry (Lattanzi, 2006).

Spectrophotometric Analysis

Seno et al. (2008) developed a spectrophotometric method for determining 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride using flow injection analysis. This work is crucial for analytical chemistry, providing a fast and accurate method for analyzing compounds used in peptide synthesis (Seno et al., 2008).

Mechanism of Action

Properties

IUPAC Name

[1-[2-(dimethylamino)ethyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10(2)5-6-11-4-3-9(7-11)8-12/h9,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFCUVKILVMKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672461
Record name {1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158735-97-7
Record name {1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol
Reactant of Route 2
Reactant of Route 2
{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol
Reactant of Route 3
Reactant of Route 3
{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol
Reactant of Route 4
{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol
Reactant of Route 5
Reactant of Route 5
{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol
Reactant of Route 6
Reactant of Route 6
{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.